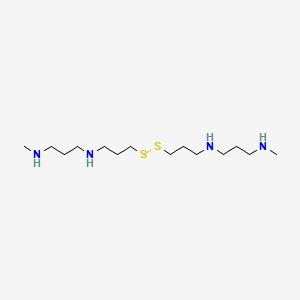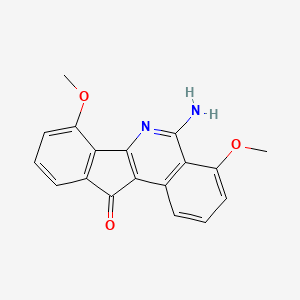
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes an indenoisoquinoline core with amino and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one typically involves cyclization reactions. One of the methods includes the cyclization of 1,2-bis(2-cyanophenyl)propionitriles. The process involves several steps:
Chlorination: The intermediate compound is chlorinated using phosphorus oxychloride.
Ammonia Treatment: The chlorinated compound is then treated with ammonia to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of new compounds .
Applications De Recherche Scientifique
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dihydro-4,7-dimethoxy-11H-indeno(1,2-c)isoquinoline-5,11-dione
- 4,7-Dimethoxy-11H-indeno(1,2-c)isocoumarin-11-one
Uniqueness
5-Amino-4,7-dimethoxy-11H-indeno(1,2-c)isoquinolin-11-one is unique due to its specific functional groups and the indenoisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
53014-86-1 |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
5-amino-4,7-dimethoxyindeno[1,2-c]isoquinolin-11-one |
InChI |
InChI=1S/C18H14N2O3/c1-22-11-7-4-6-10-13(11)16-15(17(10)21)9-5-3-8-12(23-2)14(9)18(19)20-16/h3-8H,1-2H3,(H2,19,20) |
Clé InChI |
XXKSUYCJOPFMDG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=NC3=C2C(=O)C4=C3C(=CC=C4)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



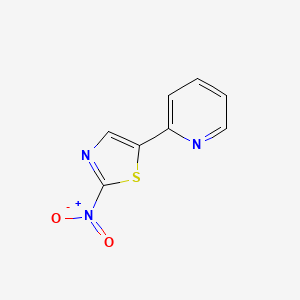
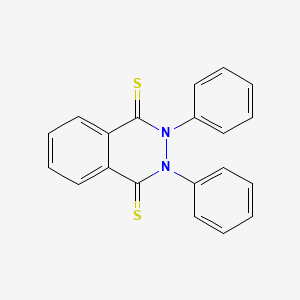
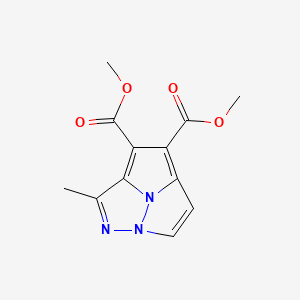
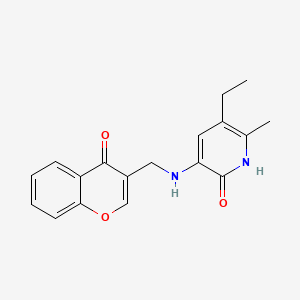
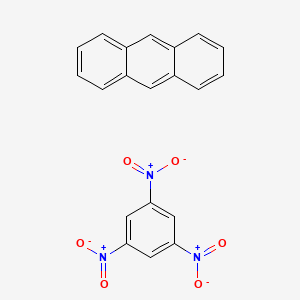
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)

![12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile](/img/structure/B12804960.png)
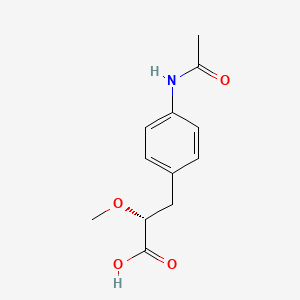
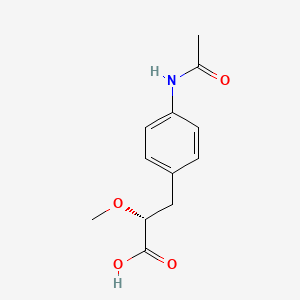
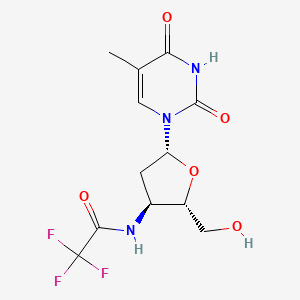
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
